N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
Description
This compound features a benzothiazole core fused with a 3-methylpyrazole moiety, linked via an amide bond to a thiophene-2-carboxamide group. The benzothiazole and pyrazole rings contribute to π-conjugation and hydrogen-bonding capabilities, while the thiophene-carboxamide group may enhance solubility and bioavailability.
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c1-10-9-14(18-15(21)13-7-4-8-22-13)20(19-10)16-17-11-5-2-3-6-12(11)23-16/h2-9H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBYTWAQFHMTJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide typically involves multi-step reactionsThe reaction conditions often include the use of catalysts such as piperidine and solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the reactive positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit quorum sensing in bacteria by binding to the LasR receptor, thereby preventing the expression of virulence factors . This compound may also interact with other cellular pathways, depending on its specific structural modifications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole Moieties
N-(4-(Benzo[d]thiazol-2-yl)-phenyl)-N-phenylbenzenamine (1) ():
This derivative lacks the pyrazole-thiophene-carboxamide chain but shares the benzothiazole core. Studies show temperature-dependent fluorescence switching between locally excited (LE) and twisted intramolecular charge-transfer (TICT) states in dimethylformamide (DMF). The absence of the pyrazole-thiophene group may limit its binding versatility compared to the target compound .- 3,5-Diamino-4-cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide (18a) (): Closer in structure, 18a includes a pyrazole and thiophene-carboxamide but replaces benzothiazole with benzimidazole. Synthesis involves coupling under basic conditions, yielding stable amide bonds, a method applicable to the target compound .
Pyrazole-Containing Derivatives
- 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-chlorophenyl)-5-(3-methoxybenzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (93) ():
While incorporating a pyrazole-like thiazole ring, this compound replaces benzothiazole with benzodioxole. The cyclopropane-carboxamide linkage and chlorophenyl substitution result in moderate yields (16%), highlighting challenges in steric hindrance during synthesis—a consideration for the target compound’s 3-methylpyrazole group .
Thiophene Carboxamide Derivatives
- N-(2-Phenyl-1,3-thiazol-5-yl)acetamide derivatives (9a–9e) (): These compounds feature thiazole-triazole-acetamide scaffolds. Docking studies (e.g., 9c with a bromophenyl group) suggest enhanced binding to enzymatic active sites, implying that the target compound’s thiophene-carboxamide may offer analogous advantages .
Spectral and Analytical Data
While direct data for the target compound are absent, analogs provide benchmarks:
- NMR : Pyrazole protons in 18a resonate at δ 6.8–7.2 ppm, while benzothiazole carbons in ’s compounds appear at ~165 ppm in $^{13}\text{C}$ NMR .
- HRMS : Expected molecular ion peaks for the target compound would align with analogs (e.g., 93: [M+H]$^+$ at 642.18) .
Data Table: Key Comparisons
Research Findings and Implications
- Fluorescence Potential: Benzothiazole derivatives () exhibit tunable emission, suggesting the target compound could serve as a fluorescent probe if synthesized with appropriate substituents .
- Bioactivity : Acetamide analogs () show promising docking results, implying the target’s carboxamide may similarly interact with biological targets .
- Synthetic Challenges : Moderate yields in related compounds () underscore the need for optimized coupling conditions to improve efficiency for the target compound .
Biological Activity
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzothiazole moiety: Known for its role in various biological activities.
- Pyrazole ring: Associated with a wide range of pharmacological effects.
- Thiophene group: Contributes to the compound's reactivity and biological interactions.
These structural features suggest a potential for diverse biological activities, including anti-inflammatory and anticancer effects.
The primary mechanism through which this compound exerts its effects is through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes are crucial in the arachidonic acid pathway, which is responsible for the production of prostaglandins involved in inflammation and pain response. By inhibiting COX activity, this compound reduces prostaglandin synthesis, leading to decreased inflammation and associated symptoms .
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. The inhibition of COX enzymes directly correlates with reduced inflammatory responses in various models .
Anticancer Activity
In addition to its anti-inflammatory effects, this compound has shown potential anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The structural characteristics of the compound enhance its interaction with cancer cellular pathways, suggesting a promising avenue for further research in cancer therapeutics .
Research Findings and Case Studies
A variety of studies have been conducted to evaluate the biological activity of compounds related to this compound. Below are key findings from recent research:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
